alpha-CYCLODEXTRIN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

What is Alfadex?

Alfadex is a medication containing limaprost alfadex, a derivative of prostaglandin E1 (PGE1). PGE1 is a naturally occurring lipid molecule involved in various physiological processes, including vasodilation (blood vessel widening), platelet aggregation inhibition (preventing blood clots), and cytoprotection (protection of cells) [].

Potential Therapeutic Applications:

Scientific research has explored Alfadex for its potential therapeutic effects in various conditions:

Peripheral arterial disease (PAD)

PAD is a circulatory disorder affecting blood flow to the legs. Studies have investigated Alfadex's ability to improve walking distance and alleviate pain symptoms in PAD patients.

Raynaud's disease

This condition causes finger and toe numbness due to blood vessel narrowing. Research suggests Alfadex might improve blood flow and reduce symptoms in Raynaud's disease [].

Wound healing

Studies have explored Alfadex's potential to promote wound healing by stimulating blood flow and cell growth [].

Research Focus:

Mechanism of action

Researchers are investigating how Alfadex interacts with cellular receptors and signaling pathways to exert its vasodilatory and cytoprotective effects [].

Cellular effects

Studies are examining Alfadex's impact on endothelial cells (lining blood vessels), smooth muscle cells (regulating blood flow), and platelets (involved in clotting) [].

Organ effects

Research is exploring Alfadex's influence on blood flow dynamics in various organs, particularly the heart, kidneys, and limbs [].

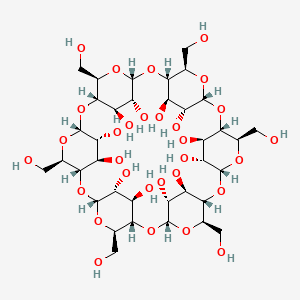

Alpha-Cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by α-(1,4) glycosidic bonds. It is characterized by its unique toroidal structure, which forms a hydrophobic cavity capable of encapsulating various organic molecules. This property allows alpha-cyclodextrin to function as an effective host in host-guest chemistry, facilitating the formation of inclusion complexes with a variety of guest molecules, including drugs and food additives. Alpha-cyclodextrin is generally tasteless, odorless, and thermally stable up to 200 °C, making it suitable for various applications in pharmaceuticals and food industries .

Alpha-cyclodextrin exhibits notable biological activities, including enhancing the solubility and bioavailability of poorly soluble drugs. Its hydrophilic exterior and hydrophobic cavity allow it to interact with various biological molecules, which can improve drug delivery systems. Furthermore, alpha-cyclodextrin has been studied for its potential use in encapsulating flavors and fragrances in the food industry, thereby improving product stability and sensory properties .

The synthesis of alpha-cyclodextrin typically involves the enzymatic conversion of starch using cyclodextrin glycosyltransferase. This process begins with the liquefaction of starch via heat treatment or α-amylase treatment, followed by the addition of cyclodextrin glycosyltransferase to produce a mixture rich in cyclodextrins. Specific conditions can be manipulated to favor the production of alpha-cyclodextrin over other types . Alternative methods may include chemical modifications or derivatizations to enhance its properties for specific applications.

Uniqueness: Alpha-cyclodextrin's smaller cavity size makes it particularly suited for encapsulating smaller hydrophobic molecules compared to beta- and gamma-cyclodextrins, which are better for larger molecules due to their larger cavities .

Studies on interaction dynamics between alpha-cyclodextrin and various guest molecules reveal that the size and polarity of the guest significantly influence complex formation. The binding strength varies based on the compatibility of the guest molecule with the hydrophobic cavity of alpha-cyclodextrin. Research indicates that smaller, less polar molecules tend to form more stable complexes compared to larger or more polar ones . Additionally, pH and temperature can affect the stability of these complexes.

Structure and Function of Cyclodextrin Glucosyltransferase

Cyclodextrin glucosyltransferase, systematically designated as 1,4-alpha-D-glucan 4-alpha-D-(1,4-alpha-D-glucano)-transferase, represents a specialized enzyme belonging to the glycosyl-hydrolase family 13 [1]. This enzyme exhibits a characteristic five-domain structure comprising domains A, B, C, D, and E, with the catalytic domain located in the central portion of the protein structure [2]. The molecular architecture of cyclodextrin glucosyltransferase enables its unique ability to catalyze the formation of cyclic oligosaccharides from linear starch substrates through intramolecular transglycosylation reactions [3].

The enzyme demonstrates remarkable versatility in catalyzing multiple reaction types, including cyclization, coupling, disproportionation, and hydrolysis reactions [3]. The cyclization reaction, which is fundamental to alpha-cyclodextrin production, proceeds through a double displacement mechanism involving a covalent enzyme-intermediate complex [3]. During this process, the enzyme cleaves an alpha-1,4-glycosidic bond in the starch substrate and forms a new bond between the reducing end and the non-reducing end of the resulting oligosaccharide chain, creating the characteristic cyclic structure of cyclodextrins [4].

Mechanistic Pathways of Alpha-Cyclodextrin Formation

The biosynthesis of alpha-cyclodextrin follows a highly regulated enzymatic pathway initiated by the binding of starch substrates to specific subsites within the cyclodextrin glucosyltransferase active site [4]. Research has demonstrated that subsites -3, -2, -1, +1, and +2 play crucial roles in determining the cyclization specificity of the enzyme [4]. The formation of alpha-cyclodextrin specifically involves the cyclization of six glucose units through the action of the enzyme at these designated binding sites.

Structural analysis reveals that the cyclization mechanism involves significant conformational changes in both the enzyme and substrate during the reaction process [4]. The alpha-cyclodextrin product binds to the enzyme active site in a twisted conformation that deviates from perfect circular symmetry, facilitating the release of the cyclic product from the enzyme [4]. The specificity for alpha-cyclodextrin formation is enhanced by mutations in subsite -7, which can increase alpha-cyclodextrin selectivity to as much as 76.8% of total cyclodextrin production [5].

Bacterial Sources and Production Systems

Cyclodextrin glucosyltransferase production is predominantly associated with bacterial species, with the Bacillus genus accounting for approximately 90% of known cyclodextrin glucosyltransferase-producing organisms [2]. The enzyme from Bacillus macerans demonstrates particularly high specificity for alpha-cyclodextrin production, making it the preferred source for industrial applications [6]. Other significant bacterial sources include Bacillus stearothermophilus, Bacillus circulans, Klebsiella pneumoniae, and Paenibacillus macerans [2].

The selection of appropriate bacterial strains for cyclodextrin glucosyltransferase production depends on several factors including thermal stability, pH tolerance, and product specificity [2]. Thermostable variants from Bacillus stearothermophilus exhibit optimal activity at temperatures ranging from 60 to 80°C, while mesophilic strains such as Klebsiella pneumoniae M5al operate effectively at temperatures between 40 and 50°C [7]. The enzyme from Bacillus macerans IFO3490 produces alpha-cyclodextrin as the predominant product, whereas the thermostable enzyme from Bacillus stearothermophilus NO2 generates mixed alpha and beta-cyclodextrin products [6].

Table 2: CGTase Sources and Their Characteristics

| Microorganism | Optimal Temperature (°C) | Optimal pH | Product Specificity |

|---|---|---|---|

| Bacillus macerans | 60 | 7.0 | Alpha-preferred |

| Bacillus stearothermophilus | 70 | 7.0 | Alpha/Beta mixed |

| Bacillus circulans | 60 | 7.0 | Beta-preferred |

| Klebsiella pneumoniae M5al | 45 | 7.0 | Alpha-preferred |

| Paenibacillus macerans | 55 | 7.0 | Alpha-preferred |

Starch Substrate Optimization for Alpha-Cyclodextrin Yield

Starch Source Selection and Characteristics

The selection of appropriate starch sources represents a critical factor in optimizing alpha-cyclodextrin production yields [8]. Research has demonstrated that different starch sources exhibit varying conversion efficiencies, with amylopectin-rich starches generally providing superior results for alpha-cyclodextrin synthesis [8]. Waxy-maize starch and tapioca starch have shown exceptional performance, achieving alpha-cyclodextrin yields of 91-93% when combined with appropriate complexing agents [8].

The molecular composition of starch substrates significantly influences the enzymatic conversion process [9]. Starches with lower amylose content, such as waxy-maize starch, provide enhanced accessibility for cyclodextrin glucosyltransferase action due to the reduced presence of linear chains that can interfere with cyclization reactions [8]. Comparative studies have identified pea starch as producing the highest yields of large-ring cyclodextrins, while potato, rice, and glutinous-rice starches demonstrate moderate conversion efficiencies [9].

Substrate Pretreatment and Modification Strategies

Effective starch pretreatment protocols are essential for maximizing alpha-cyclodextrin production efficiency [10]. The standard pretreatment process involves initial liquefaction using alpha-amylase to partially hydrolyze the starch substrate, reducing the molecular weight and improving enzyme accessibility [11]. This process typically reduces the starch to dextrin with a dextrose equivalent ranging from 3 to 8, which has been identified as optimal for cyclodextrin glucosyltransferase activity [12].

The application of debranching enzymes, particularly pullulanase and isoamylase, has proven highly effective in enhancing alpha-cyclodextrin yields [8]. These enzymes cleave alpha-1,6-glycosidic linkages in branched starch molecules, creating increased availability of linear substrate chains suitable for cyclization [8]. Studies have shown that pretreatment with isoamylase can increase large-ring cyclodextrin production by 20% when applied prior to cyclodextrin glucosyltransferase treatment [9].

Optimization of Reaction Parameters

The optimization of reaction conditions plays a crucial role in maximizing alpha-cyclodextrin production from starch substrates [7]. Temperature control is particularly critical, as lower temperatures generally favor alpha-cyclodextrin formation over beta and gamma variants [8]. Optimal temperatures for alpha-cyclodextrin production typically range from 25 to 40°C, with some systems demonstrating maximum yields at 15°C when using specific complexing agents [8].

Substrate concentration optimization involves balancing the benefits of increased starch loading against potential mass transfer limitations and enzyme inhibition effects [13]. Industrial processes typically employ starch concentrations ranging from 15 to 30% weight per volume, with higher concentrations requiring extended reaction times to achieve complete conversion [13]. The presence of organic solvents such as ethanol at concentrations of 10% volume per volume has been shown to slightly enhance alpha-cyclodextrin selectivity while maintaining overall conversion efficiency [13].

Table 1: Alpha-Cyclodextrin Production Yields from Different Starch Sources

| Starch Source | Temperature (°C) | Alpha-Cyclodextrin Yield (%) | Complexant/Solvent | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Amylopectin | 15 | 84.0 | Decan-1-ol | 24 | Bae et al. 1997 |

| Waxy-maize starch | 25 | 92.0 | Cyclodecanone | 24 | Bae et al. 1997 |

| Tapioca starch | 25 | 92.0 | Cyclodecanone | 24 | Bae et al. 1997 |

| Cornstarch (15% w/v) | 65 | 52.2 | None | 12 | Ramirez et al. 2011 |

| Cornstarch (15% w/v, ethanol) | 65 | 53.2 | Ethanol 10% v/v | 12 | Ramirez et al. 2011 |

Table 3: Starch Substrate Optimization Parameters

| Parameter | Optimal Range/Value | Effect on Alpha-CD Yield |

|---|---|---|

| Starch concentration | 15-30% w/v | Higher concentration increases total yield |

| Dextrose equivalent (DE) | 3-8 | Lower DE improves conversion efficiency |

| Pretreatment method | Alpha-amylase hydrolysis | Improves substrate accessibility |

| Debranching enzyme | Pullulanase/Isoamylase | Increases linear substrate availability |

| Temperature | 25-40°C | Lower temperature favors alpha-CD formation |

Separation and Purification Techniques: Chromatographic vs. Complexation Approaches

Complexation-Based Separation Methods

Complexation-based separation represents the most widely employed industrial approach for alpha-cyclodextrin purification due to its inherent selectivity and cost-effectiveness [7]. The solvent process, which utilizes decanol as a complexing agent, has emerged as the predominant industrial method for alpha-cyclodextrin isolation [11]. In this process, decanol forms specific inclusion complexes with alpha-cyclodextrin molecules, causing selective precipitation that separates the desired product from beta and gamma cyclodextrin variants [7].

The mechanism of complexation-based separation relies on the differential binding affinities of various cyclodextrin species with organic complexing agents [7]. Decanol demonstrates particularly high selectivity for alpha-cyclodextrin, enabling the achievement of purities exceeding 95% in industrial applications [14]. Alternative complexing agents, including cyclohexane and various ketones, have been investigated for their potential to enhance separation efficiency [14]. Cyclohexane complexation typically achieves alpha-cyclodextrin purities of 90-95%, while offering advantages in terms of solvent recovery and recycling [15].

Chromatographic Purification Techniques

Chromatographic separation methods provide superior resolution capabilities for alpha-cyclodextrin purification, particularly when high-purity products are required for specialized applications [16]. Silica gel chromatography using mobile phases containing aqueous ammonia and organic solvents such as acetonitrile or 1-propanol enables effective separation of cyclodextrins and their derivatives [16]. This system demonstrates excellent capability for separating compounds with different numbers of substituents but exhibits limitations in resolving structural isomers [16].

High-performance liquid chromatography techniques, particularly those employing aminopropyl columns, have proven highly effective for analytical and preparative-scale alpha-cyclodextrin purification [17]. These methods achieve exceptional resolution and can accommodate complex sample matrices, making them suitable for quality control and research applications [17]. However, the high operational costs and limited throughput of chromatographic methods restrict their application primarily to high-value products and analytical purposes [16].

Comparative Analysis of Purification Approaches

The selection between complexation and chromatographic purification methods depends on several factors including required purity levels, production scale, and economic considerations [8]. Complexation methods offer significant advantages in terms of industrial scalability and cost effectiveness, making them the preferred choice for large-scale production [11]. The ability to achieve purities exceeding 95% through complexation processes meets the requirements for most commercial applications [14].

Crystallization techniques represent an intermediate approach that combines elements of both complexation and physical separation [14]. This method typically achieves alpha-cyclodextrin purities in the range of 85-90% and offers good scalability for industrial applications [14]. Ultrafiltration membrane processes have emerged as an alternative approach for continuous alpha-cyclodextrin purification, offering advantages in terms of process integration and reduced solvent consumption [18].

Table 4: Comparison of Alpha-Cyclodextrin Purification Methods

| Method | Selectivity | Purity Achieved (%) | Industrial Scalability | Cost Factor |

|---|---|---|---|---|

| Complexation with decanol | High for alpha-CD | 97 | Excellent | Low |

| Complexation with cyclohexane | Moderate for alpha-CD | 92 | Good | Low |

| Chromatographic separation | High resolution | 99 | Limited | High |

| Crystallization | Moderate | 88 | Good | Medium |

| Ultrafiltration | Size-based | 83 | Excellent | Medium |

Scalability Challenges in Continuous Manufacturing Processes

Process Integration and Continuous Operation

The transition from batch to continuous manufacturing represents a significant challenge in alpha-cyclodextrin production, requiring careful consideration of enzyme stability, mass transfer limitations, and process control requirements [18]. Continuous production systems utilizing ultrafiltration membrane reactors have demonstrated the potential to increase alpha-cyclodextrin yields from 40% to 55.6% while improving productivity from 26.1 to 99.5 mg per unit of enzyme [18]. These systems maintain enzyme activity throughout extended operation periods due to the protective effect of substrate and reaction products on cyclodextrin glucosyltransferase stability [18].

The implementation of continuous manufacturing requires sophisticated process control systems to maintain optimal reaction conditions and product quality [19]. Critical parameters including temperature, pH, substrate concentration, and enzyme activity must be continuously monitored and adjusted to ensure consistent production yields [20]. The development of integrated continuous systems that combine primary production with downstream processing represents a significant technological advancement, enabling end-to-end manufacturing without intermediate storage requirements [19].

Mass Transfer and Mixing Challenges

Scale-up of alpha-cyclodextrin production processes faces significant challenges related to mass transfer limitations and mixing efficiency [12]. Industrial-scale reactors must maintain adequate mixing to ensure uniform enzyme distribution and prevent local concentration gradients that can negatively impact conversion efficiency [12]. The viscosity of starch solutions at concentrations exceeding 20% weight per volume creates additional challenges for mechanical mixing systems [12].

Heat transfer considerations become increasingly important at larger scales, particularly for processes operating at elevated temperatures [12]. The exothermic nature of enzymatic reactions requires effective temperature control to prevent enzyme denaturation and maintain product selectivity [12]. Cooling water demands can reach 65-90 liters per kilogram of product, depending on reaction temperature and heat exchange efficiency [12].

Economic and Technical Constraints

The economic viability of continuous alpha-cyclodextrin manufacturing depends on achieving sufficient production volumes to justify the capital investment in specialized equipment [21]. Current industrial production costs for alpha-cyclodextrin range from 20-25 US dollars per kilogram, significantly higher than beta-cyclodextrin at 3-4 US dollars per kilogram [12]. This cost differential reflects the additional complexity of alpha-cyclodextrin purification and the lower natural selectivity of cyclodextrin glucosyltransferase for alpha-cyclodextrin formation [12].

Technical challenges in continuous processing include enzyme replacement and reactor maintenance requirements [20]. Enzyme activity typically decreases over time, necessitating periodic replacement or supplementation to maintain production rates [20]. The development of enzyme immobilization techniques and reactor designs that facilitate enzyme replacement without process interruption represents an active area of research and development [20].

Process optimization through advanced modeling and simulation techniques has emerged as a critical tool for addressing scalability challenges [12]. Material intensity calculations indicate that achieving yields above 70% significantly reduces the overall material requirements per unit of product, improving process economics [12]. Energy consumption analysis reveals that electricity demand for agitation increases linearly with reaction time, while heating requirements remain relatively constant due to the insulating effect of reactor contents [12].

Purity

Physical Description

Dry Powder

Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 72 of 76 companies (only ~ 5.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Food Additives -> ADJUVANT; CARRIER; STABILIZER; THICKENER; -> JECFA Functional Classes

General Manufacturing Information

.alpha.-Cyclodextrin: ACTIVE

Dates

2: Inoue Y, Sekiya N, Katayama K, Narutaki S, Yamamoto M, Iohara D, Hirayama F, Uekama K. Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in Limaprost alfadex tablets (Opalmon) in highly humid conditions. Chem Pharm Bull (Tokyo). 2014;62(8):786-92. Epub 2014 May 23. PubMed PMID: 24859193.

3: Kanchiku T, Imajo Y, Suzuki H, Yoshida Y, Taguchi T, Tominaga T, Toyoda K. Comparisons on efficacy of elcatonin and limaprost alfadex in patients with lumbar spinal stenosis and concurrent osteoporosis: a preliminary study using a crossover design. Asian Spine J. 2014 Aug;8(4):469-75. doi: 10.4184/asj.2014.8.4.469. Epub 2014 Aug 19. PubMed PMID: 25187864; PubMed Central PMCID: PMC4149990.

4: Inoue A, Sawada Y, Ohmori S, Omoto D, Haruyama S, Yoshioka M, Nishio D, Nakamura M. Lichenoid Drug Eruption Caused by Limaprost Alfadex. Acta Derm Venereol. 2016 Nov 2;96(7):997-998. doi: 10.2340/00015555-2435. PubMed PMID: 27068583.

5: Onda A, Kikuchi S, Yabuki S, Otani K, Nikaido T, Watanabe K, Konno S. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. Eur Spine J. 2013 Apr;22(4):794-801. doi: 10.1007/s00586-012-2551-1. Epub 2012 Oct 23. PubMed PMID: 23090093; PubMed Central PMCID: PMC3631040.

6: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex (EDEX/VIRIDAL) is effective and safe in patients with erectile dysfunction after failing sildenafil (Viagra). Urology. 2000 Apr;55(4):477-80. PubMed PMID: 10736486.

7: Kurokawa R, Nagayama E, Murata H, Kim P. Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine (Phila Pa 1976). 2011 May 15;36(11):865-9. doi: 10.1097/BRS.0b013e3181e878a1. PubMed PMID: 21192291.

8: Koshitani T, Kodama T, Sato H, Takaaki J, Imamura Y, Kato K, Wakabayashi N, Tokita K, Mitsufuji S. A synthetic prostaglandin E1 analog, alprostadil alfadex, relaxes sphincter of Oddi in humans. Dig Dis Sci. 2002 Jan;47(1):152-6. PubMed PMID: 11837717.

9: Porst H, Buvat J, Meuleman E, Michal V, Wagner G. Intracavernous Alprostadil Alfadex--an effective and well tolerated treatment for erectile dysfunction. Results of a long-term European study. Int J Impot Res. 1998 Dec;10(4):225-31. PubMed PMID: 9884918.

10: Goldstein I, Auerbach S, Padma-Nathan H, Rajfer J, Fitch W, Schmitt L. Axial penile rigidity as primary efficacy outcome during multi-institutional in-office dose titration clinical trials with alprostadil alfadex in patients with erectile dysfunction. Alprostadil Alfadex Study Group. Int J Impot Res. 2000 Aug;12(4):205-11. PubMed PMID: 11079361.

11: Sugiyama N, Sasayama D, Amano N. Massive epistaxis and subconjunctival hemorrhage due to combination of paroxetine and limaprost alfadex: a case report. Prim Care Companion J Clin Psychiatry. 2007;9(3):240-1. PubMed PMID: 17632667; PubMed Central PMCID: PMC1911174.

12: Uematsu T, Umemura K, Nakano M, Kosuge K, Nakashima M. Pharmacokinetics of intravenous ataprost alfadex, a new prostaglandin I2 analog in healthy volunteers. Int J Clin Pharmacol Ther Toxicol. 1993 Aug;31(8):373-5. PubMed PMID: 8225681.

13: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex is more efficacious, better tolerated, and preferred over intraurethral alprostadil plus optional actis: a comparative, randomized, crossover, multicenter study. Urology. 2000 Jan;55(1):109-13. PubMed PMID: 10654905.

14: Nakade S, Komaba J, Ohno T, Kitagawa J, Furukawa K, Miyata Y. Bioequivalence study of two limaprost alfadex 5 microg tablets in healthy subjects: moisture-resistant tablet (dextran formulation) versus standard tablet (lactose formulation). Int J Clin Pharmacol Ther. 2008 Jan;46(1):42-7. PubMed PMID: 18218297.

15: Chuai M, Ogata T, Morino T, Okumura H, Yamamoto H, Schubert P. Prostaglandin E1 analog inhibits the microglia function: suppression of lipopolysaccharide-induced nitric oxide and TNF-alpha release. J Orthop Res. 2002 Nov;20(6):1246-52. PubMed PMID: 12472236.

16: Sugawara T, Hirano Y, Higashiyama N, Mizoi K. Limaprost alfadex improves myelopathy symptoms in patients with cervical spinal canal stenosis. Spine (Phila Pa 1976). 2009 Mar 15;34(6):551-5. doi: 10.1097/BRS.0b013e31819a84ec. PubMed PMID: 19282734.

17: Conde Redondo C, Herreros Rodríguez V, Rodríguez-Toves LA, Estabanez Zarranz J, Martínez Sagarra JM, Vaquero C. [Glomerular morphologic protection after acute ischemia through the administration of Surgiran: (PGE1 and Alfadex, glucose cyclic oligomer). Morphometric study]. Arch Esp Urol. 2002 Apr;55(3):241-50. Spanish. PubMed PMID: 12068755.

18: Park YS, Park JH, Kim SH, Lee MH, Lee YS, Yang SC, Kang JS. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. Clin Appl Thromb Hemost. 2010 Jun;16(3):326-33. doi: 10.1177/1076029609334125. Epub 2009 Oct 13. PubMed PMID: 19825922.

19: Zhao HP, Xiang BR. Discontinued cardiovascular drugs in 2013 and 2014. Expert Opin Investig Drugs. 2015;24(8):1083-92. doi: 10.1517/13543784.2015.1051619. PubMed PMID: 26162717.

20: Inoue Y, Sekiya N, Yamamoto M, Iohara D, Hirayama F, Uekama K. Formation of the ternary inclusion complex of limaprost with α- and β-cyclodextrins in aqueous solution. Chem Pharm Bull (Tokyo). 2015;63(5):318-25. doi: 10.1248/cpb.c14-00733. PubMed PMID: 25948325.